1-Chloro-7-fluoroheptane
Overview
Description
1-Chloro-7-fluoroheptane is an organic compound with the molecular formula C7H14ClF. It is a colorless liquid with a distinctive odor. This compound is primarily used as a reagent in organic synthesis and can be utilized to prepare other organic compounds .
Preparation Methods
1-Chloro-7-fluoroheptane can be synthesized through a multi-step process involving the oxidation of heptane, followed by chlorination and fluorination. The synthetic route typically involves:
Oxidation of Heptane: Heptane is first oxidized to heptanol.
Chlorination: Heptanol is then chlorinated in the presence of a chlorinating agent to form 1-chloroheptane.
Fluorination: Finally, 1-chloroheptane is fluorinated in the presence of a fluorinating agent to yield this compound.
Chemical Reactions Analysis
1-Chloro-7-fluoroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include strong bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-Chloro-7-fluoroheptane has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their biological activities.
Material Science: It is used in the development of new materials with specific properties.
Chemical Biology: The compound is used to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-chloro-7-fluoroheptane involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the nucleophiles .
Comparison with Similar Compounds
1-Chloro-7-fluoroheptane can be compared with other similar compounds such as:
1-Fluoroheptane: Similar in structure but lacks the chlorine atom.
1-Chloroheptane: Similar in structure but lacks the fluorine atom.
1-Bromo-7-fluoroheptane: Similar in structure but contains a bromine atom instead of chlorine.
The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical properties and reactivity compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
1-chloro-7-fluoroheptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClF/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONTZXVQFVZSLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCF)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187032 | |
Record name | Heptane, 1-chloro-7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334-43-0 | |
Record name | Heptane, 1-chloro-7-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 1-chloro-7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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